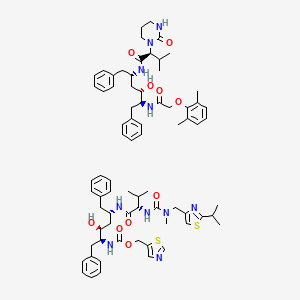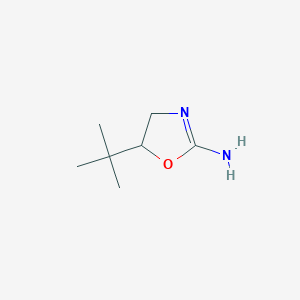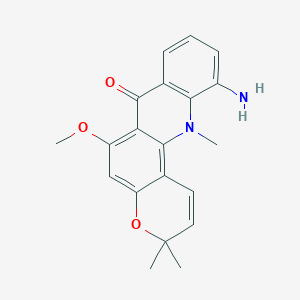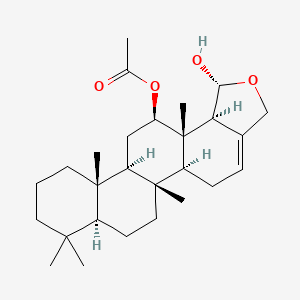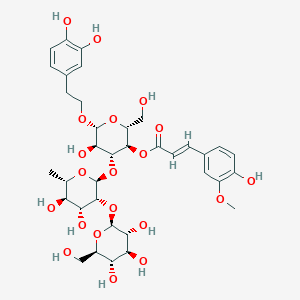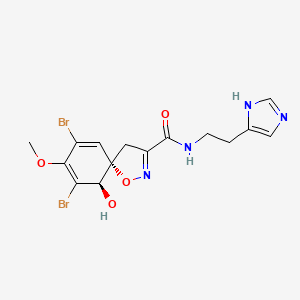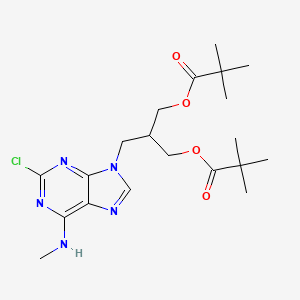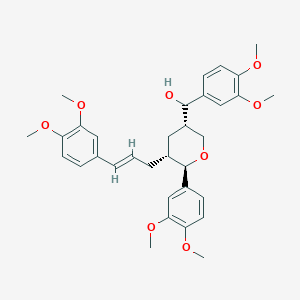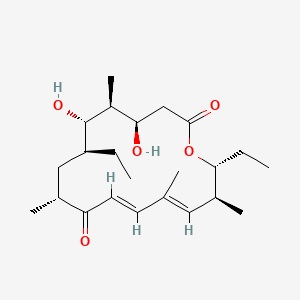
Tylactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tylactone is a 16-membererd macrolide that is the aglycone of the antibiotic 5-O-beta-D-mycaminosyltylactone. It has a role as a metabolite. It is a macrolide, an enone and a diol.
Wissenschaftliche Forschungsanwendungen
Tylactone Synthase and Stereospecificity
Tylactone synthase (TYLS) is crucial in the formation of tylactone, which is a precursor for the antibiotic tylosin. Castonguay et al. (2008) explored the stereospecificity of TYLS, demonstrating that both TYLS modules are responsible for the creation of specific intermediates. This study reveals important insights into the molecular mechanisms underlying tylactone synthesis and its subsequent conversion to tylosin (Castonguay et al., 2008).
Influence on Tylosin Production
Butler and Cundliffe (2001) found that the addition of exogenous tylactone to Streptomyces fradiae fermentations significantly increased tylosin yields. This finding suggests that tylactone plays a role in the overall efficiency of tylosin production, a vital aspect of antibiotic synthesis (Butler & Cundliffe, 2001).
Heterologous Expression and Hybrid Macrolide Production
Jung et al. (2006) achieved the heterologous expression of tylactone polyketide synthase (Tyl PKS) in Streptomyces venezuelae, leading to the production of tylactone and a desosamine-glycosylated variant. This research underscores the potential of manipulating tylactone biosynthesis pathways for developing new antibiotics (Jung et al., 2006).
Chemoenzymatic Synthesis and Macrolide Diversification
Lowell et al. (2017) utilized polyketide synthases (PKSs) for the chemoenzymatic synthesis of tylactone. This study highlights the capability of PKSs in facilitating the synthesis and diversification of tylactone-based macrolide antibiotics, opening new avenues for antibiotic development (Lowell et al., 2017).
Feedback Control in Polyketide Metabolism
Research by Butler, Flint, and Cundliffe (2001) showed that glycosylation of tylactone influences polyketide metabolism in Streptomyces fradiae. This finding suggests a regulatory mechanism where tylactone production and modification can impact the biosynthesis pathway of tylosin (Butler, Flint, & Cundliffe, 2001).
Eigenschaften
Produktname |
Tylactone |
|---|---|
Molekularformel |
C23H38O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1 |
InChI-Schlüssel |
YJSXTLYNFBFHAT-HJOMEYPASA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C |
Kanonische SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonyme |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



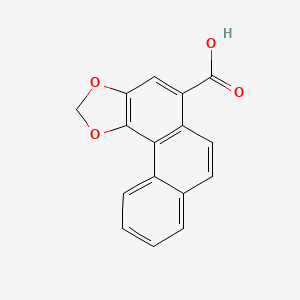
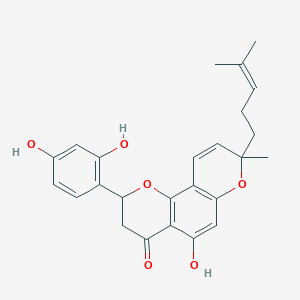
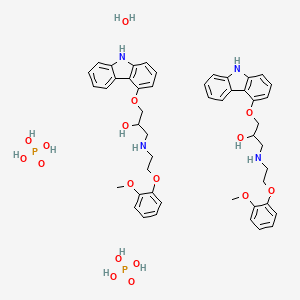
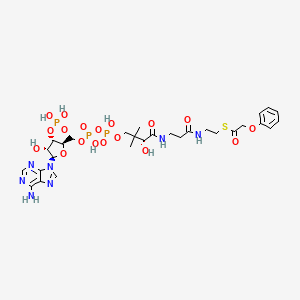

![6-Phenyl-7-hexanoyloxypyrrolo[2,1-d][1,5]benzothiazepine](/img/structure/B1246206.png)
